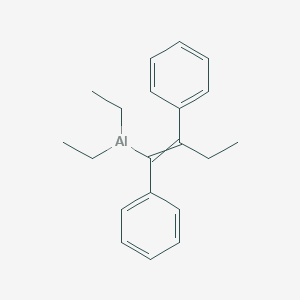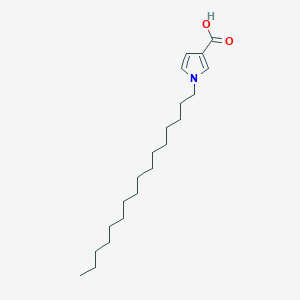
3-Methyloct-2-en-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyloct-2-en-4-ol is an organic compound characterized by the presence of a double bond and a hydroxyl group It is a member of the enol family, which are compounds containing a hydroxyl group attached to a carbon atom that is part of a double bond
准备方法
Synthetic Routes and Reaction Conditions
3-Methyloct-2-en-4-ol can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the enone, and subsequent reduction to yield the desired enol. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-methyloct-2-en-4-one. This process requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
3-Methyloct-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 3-Methyloct-2-en-4-one or 3-methyloct-2-en-4-al.
Reduction: 3-Methyloctan-4-ol.
Substitution: 3-Methyloct-2-en-4-chloride or 3-methyloct-2-en-4-bromide.
科学研究应用
3-Methyloct-2-en-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of 3-Methyloct-2-en-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond may also participate in conjugation with other functional groups, affecting the compound’s reactivity and interactions within biological systems.
相似化合物的比较
Similar Compounds
3-Methyloct-2-en-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Methyloct-2-en-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
3-Methyloctan-4-ol: Similar structure but with a saturated carbon chain.
Uniqueness
3-Methyloct-2-en-4-ol is unique due to the presence of both a double bond and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with its similar compounds.
属性
CAS 编号 |
136707-95-4 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC 名称 |
3-methyloct-2-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-4-6-7-9(10)8(3)5-2/h5,9-10H,4,6-7H2,1-3H3 |
InChI 键 |
XRVYDGOUESSMCD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=CC)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)

![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)



![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
